molecular formula C15H13NO3S B8034316 1-[(4-methylbenzene)sulfonyl]-1H-indol-2-ol

1-[(4-methylbenzene)sulfonyl]-1H-indol-2-ol

Cat. No.: B8034316
M. Wt: 287.3 g/mol
InChI Key: ULASBKPYCOGTIT-UHFFFAOYSA-N
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Description

1-[(4-methylbenzene)sulfonyl]-1H-indol-2-ol is an organic compound that features both an indole and a sulfonyl group The indole structure is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methylbenzene)sulfonyl]-1H-indol-2-ol typically involves the sulfonylation of indole derivatives. One common method is the reaction of indole with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-methylbenzene)sulfonyl]-1H-indol-2-ol undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The indole ring can participate in electrophilic aromatic substitution reactions, where electrophiles attack the electron-rich aromatic system.

    Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole nitrogen and the sulfonyl group.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid in sulfuric acid).

    Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated or nitrated indole derivatives, while nucleophilic substitution can produce sulfonamide or sulfonate esters.

Scientific Research Applications

1-[(4-methylbenzene)sulfonyl]-1H-indol-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex indole derivatives.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to interact with biological macromolecules.

    Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(4-methylbenzene)sulfonyl]-1H-indol-2-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The indole ring can engage in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-methylbenzene)sulfonyl]-1H-indole: Lacks the hydroxyl group at the 2-position.

    1-[(4-methylbenzene)sulfonyl]-2-methyl-1H-indole: Contains a methyl group at the 2-position instead of a hydroxyl group.

    1-[(4-methylbenzene)sulfonyl]-1H-indol-3-ol: The hydroxyl group is at the 3-position instead of the 2-position.

Uniqueness

1-[(4-methylbenzene)sulfonyl]-1H-indol-2-ol is unique due to the presence of both the sulfonyl group and the hydroxyl group at the 2-position of the indole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonylindol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S/c1-11-6-8-13(9-7-11)20(18,19)16-14-5-3-2-4-12(14)10-15(16)17/h2-10,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULASBKPYCOGTIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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